

A Comprehensive Technical Guide to 2,6-Dimethylphenylboronic Acid and Its Synonyms

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Compound of Interest

Compound Name: 2,6-Dimethylphenylboronic acid

Cat. No.: B034878

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For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides an in-depth look at **2,6-Dimethylphenylboronic acid**, a versatile compound in organic synthesis, detailing its alternative names, physicochemical properties, and key applications, with a focus on experimental protocols and reaction pathways.

Synonyms and Identification

2,6-Dimethylphenylboronic acid is known by several synonyms in scientific literature and chemical catalogs. Its formal IUPAC name is (2,6-dimethylphenyl)boronic acid^{[1][2]}. Other commonly used names include:

- 2,6-Dimethylbenzeneboronic acid^{[1][2][3]}
- 2,6-Xyleneboronic acid^[3]
- 2,6-Xylylboronic acid^[3]

These names are often used interchangeably to refer to the same chemical entity.

Physicochemical and Quantitative Data

A summary of the key quantitative data for **2,6-Dimethylphenylboronic acid** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	100379-00-8	[1][2][3]
Molecular Formula	C ₈ H ₁₁ BO ₂	[1][2][3]
Molecular Weight	149.98 g/mol	[3]
Appearance	White to off-white crystalline powder	
Melting Point	105 °C (decomposes)	
Purity	≥95.0%	[3]

Core Applications in Research and Development

2,6-Dimethylphenylboronic acid is a valuable reagent with significant applications in various fields of chemical and pharmaceutical research.

Organic Synthesis: This compound is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to create complex biaryl compounds[3][4]. These structures are pivotal in the synthesis of numerous organic molecules.

Pharmaceutical Development: In the realm of medicinal chemistry, **2,6-Dimethylphenylboronic acid** serves as a critical intermediate in the synthesis of various pharmaceutical agents, including potential anti-cancer and anti-inflammatory drugs[3]. The boronic acid functional group itself is a key feature in several FDA-approved drugs, such as the proteasome inhibitor bortezomib, highlighting the importance of boronic acid derivatives in drug discovery[5][6][7].

Sensor Technology: The ability of boronic acids to reversibly bind with diols makes them excellent candidates for the development of sensors for biomolecules like saccharides (e.g., glucose)[3][8][9]. This property is exploited in the design of biosensors for diagnostic and monitoring purposes.

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is a primary application of **2,6-Dimethylphenylboronic acid**. Below is a detailed, generalized protocol for a typical reaction.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

1. Reaction Setup:

- To a dry Schlenk flask, add the aryl halide (1.0 equivalent), **2,6-Dimethylphenylboronic acid** (1.1-1.5 equivalents), and a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4 , 2.0-3.0 equivalents).
- Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (0.01-0.05 equivalents).

2. Inert Atmosphere:

- Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

3. Solvent Addition:

- Add a degassed solvent system. A common mixture is a 4:1 ratio of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) to water. The total volume should be sufficient to dissolve the reactants (typically a concentration of 0.1 M with respect to the aryl halide).

4. Reaction:

- Stir the reaction mixture at an elevated temperature (typically 80-110 °C).
- Monitor the progress of the reaction using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.

5. Work-up:

- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
- Separate the organic layer, and dry it over anhydrous sodium sulfate or magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.

6. Purification:

- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl compound.

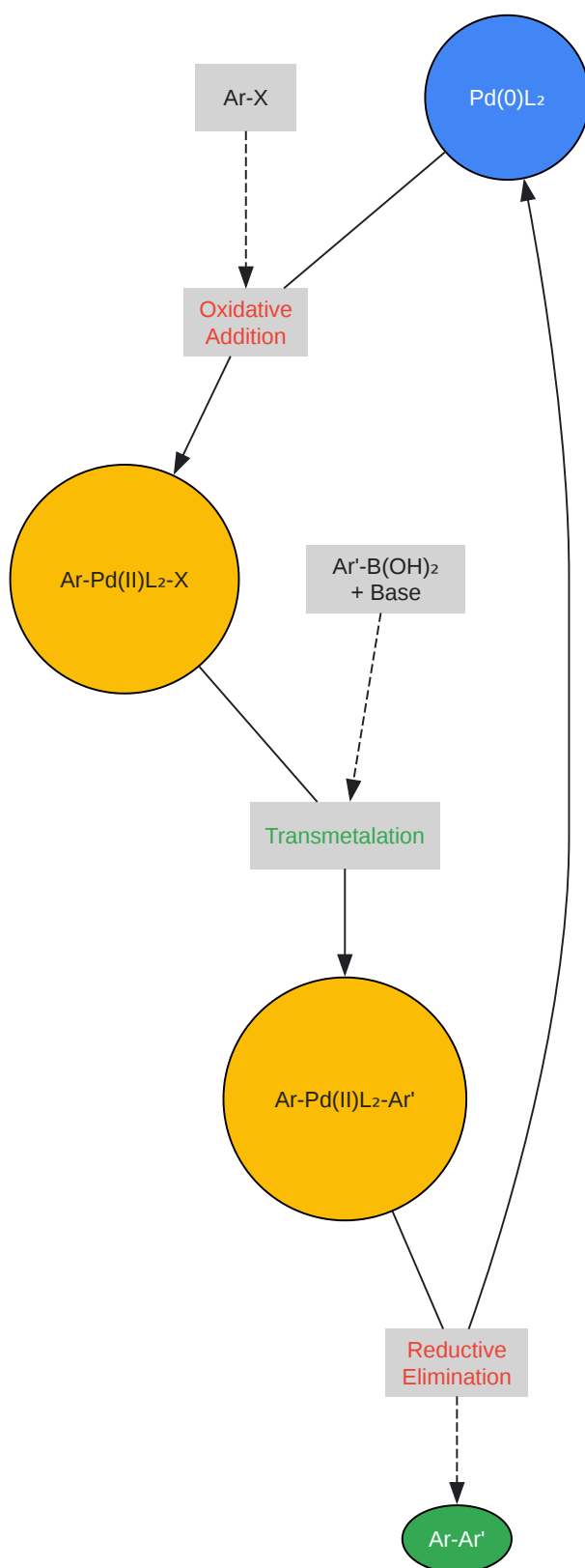
Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involving **2,6-Dimethylphenylboronic acid**, the following diagrams, created using the DOT language, illustrate key workflows and reaction cycles.



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Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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